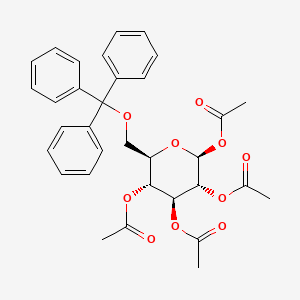

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is a chemical compound with the molecular formula C33H34O10. It is a derivative of glucose, where the hydroxyl groups are protected by acetyl groups, and the sixth position is substituted with a trityl group. This compound is often used in organic synthesis and research due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose typically involves the protection of the hydroxyl groups of D-glucose. The process begins with the tritylation of the hydroxyl group at the sixth position, followed by acetylation of the remaining hydroxyl groups. The reaction conditions often include the use of trityl chloride (TrCl) and acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .

Análisis De Reacciones Químicas

Types of Reactions

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert it back to its parent glucose derivative.

Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent glucose derivative .

Aplicaciones Científicas De Investigación

Carbohydrate Metabolism Studies

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose serves as a stable surrogate for glucose in metabolic studies due to its resistance to enzymatic hydrolysis. This property allows researchers to investigate carbohydrate metabolism without rapid degradation of the substrate .

Enzyme Kinetics

This compound is utilized as a substrate in enzyme kinetics studies. It helps elucidate the mechanisms of carbohydrate-active enzymes by providing insights into substrate specificity and enzyme efficiency .

Protein-Carbohydrate Interactions

The compound's acetylated form enhances its utility in studying protein-carbohydrate interactions. Its structural similarity to glucose allows it to mimic natural substrates in binding assays, facilitating the exploration of glycoprotein functions and interactions .

Synthesis and Application in Glycosylation Reactions

A study demonstrated the synthesis of this compound from D-glucose through regioselective protection and subsequent acetylation. The resultant compound was used as a glycosyl donor in oligosaccharide synthesis, showcasing its utility in producing complex carbohydrate structures .

Investigating Enzyme Specificity

In another study, this compound was employed to analyze the specificity of glycosyltransferases. The research highlighted how variations in substrate structure influence enzyme activity and selectivity .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Carbohydrate Metabolism | Used as a glucose surrogate | Enhanced stability allows prolonged studies |

| Enzyme Kinetics | Serves as a substrate for enzyme assays | Insights into enzyme efficiency and substrate binding |

| Protein-Carbohydrate Interactions | Mimics natural substrates for binding studies | Facilitates understanding of glycoprotein functions |

| Glycosylation Reactions | Acts as a glycosyl donor in oligosaccharide synthesis | Enables production of complex carbohydrates |

Mecanismo De Acción

The mechanism of action of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose involves its interaction with specific molecular targets. The trityl and acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection can yield desired intermediates .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the trityl group.

2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Contains an azido group instead of the trityl group.

1-Thio-beta-D-glucose tetraacetate: Features a thio group in place of the trityl group

Uniqueness

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is unique due to the presence of the trityl group, which provides steric hindrance and stability, making it a valuable intermediate in synthetic chemistry. The trityl group also enhances the compound’s solubility in organic solvents, facilitating various chemical transformations .

Actividad Biológica

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose (commonly referred to as trityl glucose) is a derivative of glucose characterized by the presence of a trityl group at the sixth carbon and acetyl groups at the first, second, third, and fourth positions. This compound has garnered significant interest in carbohydrate chemistry due to its unique structural modifications that enhance its reactivity and utility in synthetic applications.

- Molecular Formula : C₃₃H₃₄O₁₀

- Molecular Weight : 590.63 g/mol

The bulky trityl group serves as a protective mechanism for the hydroxyl group at C-6, allowing for selective modifications at other positions on the glucose molecule. This selective protection strategy is crucial for synthesizing complex carbohydrates with specific functionalities.

Biological Activity Overview

The biological activity of this compound primarily stems from its role as an intermediate in glycosylation reactions. These reactions are fundamental in carbohydrate chemistry, facilitating the formation of glycosides and oligosaccharides that exhibit various biological properties.

Applications in Research

- Glycosylation Reactions : The compound is extensively used in glycosylation reactions to form complex carbohydrates. The selective deprotection of the trityl group allows chemists to control glycosidic bond formation.

- Antitumor and Antiviral Activity : In vitro studies have indicated that this compound exhibits antitumor and antiviral properties. It has been shown to interact with various enzymes and biomolecules, enhancing its potential as a therapeutic agent .

- Carbohydrate Synthesis : This compound plays a vital role in synthesizing well-defined carbohydrate structures that can be utilized in studying biological processes such as cell recognition and immune responses.

Case Study 1: Interaction with GLUT Transporters

Recent research demonstrated that glycoconjugates derived from modifications at the C-6 position of glucose exhibit increased affinity for GLUT transporters responsible for sugar transport to cancer cells. These derivatives showed pro-apoptotic properties and reduced clonogenic potential in cancer cells .

Case Study 2: Synthesis of Glycoconjugates

A study involving the synthesis of glycoconjugates highlighted the utility of trityl glucose in forming compounds with enhanced biological activity. The modifications allowed for better binding to GLUT1 transporters, facilitating targeted delivery to pathological cells .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-O-Acetyl-beta-D-glucose | Acetylated at position one | Simpler structure; less sterically hindered |

| 6-O-Trityl-beta-D-glucose | Tritylated only at position six | Lacks acetylation; different reactivity |

| 2-Acetamido-2-deoxy-D-glucose | Contains an amide instead of acetyl groups | Different functional group; altered activity |

| 6-O-Benzoyl-beta-D-glucose | Benzoylated at position six | Different aromatic group; unique properties |

This comparative analysis illustrates the diversity within glycoside chemistry while highlighting the unique features of this compound due to its combination of acetyl and trityl modifications.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-HXBJCGEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.